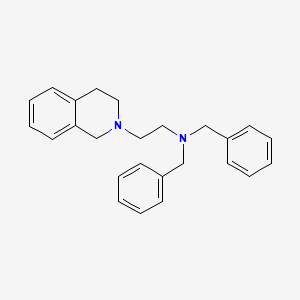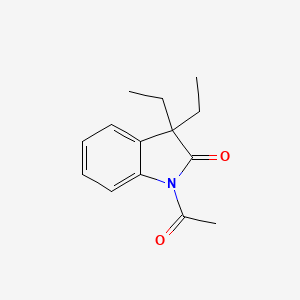
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound, specifically, has a unique structure that makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-diethyl-2-oxindole with acetic anhydride under acidic conditions . Another approach is the reductive dephosphorylation of oxindole-3-phosphates using hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form corresponding oxindoles, which are valuable intermediates in organic synthesis . Common reagents used in these reactions include hydroiodic acid for reductive dephosphorylation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of indole compounds, including 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one, have shown potential as antiviral, anti-inflammatory, and anticancer agents . Additionally, it is used in the study of enzyme inhibitors and receptor binding studies, making it valuable in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application. Generally, these compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to their observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3,3-diethyl-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds such as 1,3-dihydroindol-2-one and 2-oxindole . While these compounds share a common indole backbone, their unique substituents and structural variations confer different chemical and biological properties. For example, 2-oxindole is known for its role in the synthesis of various pharmaceuticals, whereas this compound has specific applications in antiviral and anticancer research .
Eigenschaften
CAS-Nummer |
544709-73-1 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
1-acetyl-3,3-diethylindol-2-one |
InChI |
InChI=1S/C14H17NO2/c1-4-14(5-2)11-8-6-7-9-12(11)15(10(3)16)13(14)17/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
PKTNNNPVSSMSFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2N(C1=O)C(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B14215035.png)
![1-[2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14215043.png)

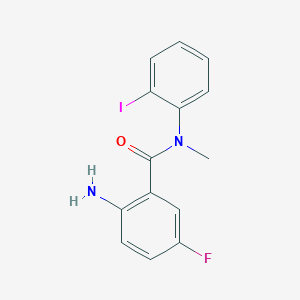
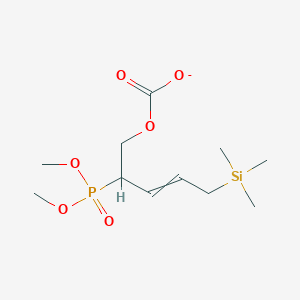



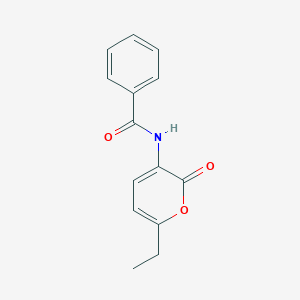
![2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14215098.png)
![6-Bromo-4,8-bis[(2-hydroxyethyl)(tetradecyl)amino]-6-nitrododecahydro-3H-2,10-benzodioxacyclotridecine-1,11-dione](/img/structure/B14215106.png)

![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
